Lysobactin

Descripción

Propiedades

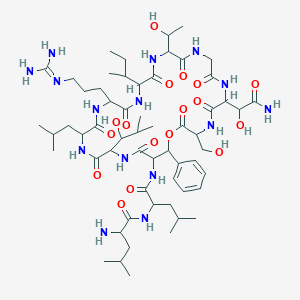

IUPAC Name |

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMKBWMQSNKASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97N15O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Novel Antibacterial Agents from Lysobacter sp.

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The genus Lysobacter, a group of Gram-negative soil bacteria, has emerged as a promising source of unique secondary metabolites with potent antimicrobial properties. This technical guide provides an in-depth overview of key antibacterial compounds isolated from Lysobacter sp., focusing on their biological activity, isolation, and mechanism of action.

Overview of Key Antibacterial Agents

Lysobacter species produce a diverse array of antimicrobial compounds, with significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Notable among these are Lysobactin, the WAP-8294A complex (including Lotilibcin), and Heat-Stable Antifungal Factor (HSAF), which also exhibits antibacterial properties.

Quantitative Antimicrobial Activity

The in vitro efficacy of these compounds has been determined against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | 0.06 | [1] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.39 - 0.78 | [1] |

| Vancomycin-Resistant Enterococci (VRE) | 0.39 - 0.78 | [2] |

Table 2: Minimum Inhibitory Concentrations (MICs) of WAP-8294A2 (Lotilibcin)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.2 - 0.8 | [3][4] |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 2 | [5] |

| Staphylococcus epidermidis | 0.8 - 1.6 | [3] |

| Listeria monocytogenes | 3.2 - 6.4 | [3] |

| Bacillus cereus | >12.8 | [3] |

Experimental Protocols

Fermentation and Production

The production of antibacterial agents from Lysobacter sp. is typically achieved through submerged fermentation.

Protocol 3.1.1: General Fermentation of Lysobacter sp.

-

Seed Culture Preparation: Inoculate a loopful of Lysobacter sp. (e.g., ATCC 53042 for this compound or L. enzymogenes OH11 for WAP-8294A2) into a suitable liquid medium, such as Luria-Bertani (LB) broth. Incubate at 28-30°C for 12-24 hours with shaking (180-200 rpm).[6][7]

-

Production Culture: Inoculate a production medium with the seed culture (typically 2% v/v). A variety of production media can be used, for example, SGC medium (soybean flour, glucose, and calcium ion) for HSAF production.[6][7]

-

Incubation: Incubate the production culture for an extended period, typically 48-72 hours, under controlled conditions of temperature (25-30°C) and agitation (200-500 rpm).[8]

-

Monitoring: Monitor parameters such as pH, dissolved oxygen, and biomass throughout the fermentation process to ensure optimal growth and secondary metabolite production.[8]

Caption: Workflow for the fermentation of Lysobacter sp. to produce antibacterial agents.

Isolation and Purification

The recovery and purification of antibacterial compounds from the fermentation broth involve multiple steps.

Protocol 3.2.1: Isolation of this compound

-

Cell Mass Extraction: this compound is recovered from the Lysobacter cell mass. The cells are harvested from the fermentation broth by centrifugation.[9]

-

Extraction: The cell mass is extracted with a suitable organic solvent.

-

Reversed-Phase Chromatography: The crude extract is then subjected to reversed-phase chromatography for purification.[9]

Protocol 3.2.2: Isolation of WAP-8294A2

-

Broth Filtration: The fermentation broth is filtered to remove the cell mass.

-

Adsorption and Elution: The active components in the filtrate are adsorbed onto a resin.

-

Column Chromatography: The adsorbed compounds are eluted and further purified using a series of column chromatographies.[10]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual components of the WAP-8294A complex is achieved by HPLC.[5][10]

Protocol 3.2.3: Isolation of HSAF

-

Macroporous Resin Adsorption: The fermentation broth is passed through a macroporous adsorption resin (e.g., NKA) to capture HSAF.[6][7]

-

Elution: The resin is washed with ethanol (B145695) to elute the crude HSAF extract.[7]

-

Pre-treatment: The crude extract can be pre-treated to remove impurities using techniques like gel filtration (e.g., Sephadex LH-20).[6]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective method for the final purification of HSAF. A suitable two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) is used for separation.[6]

References

- 1. Solid-Phase Synthesis of this compound (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Yield Improvement of the Anti-MRSA Antibiotics WAP-8294A by CRISPR/dCas9 Combined with Refactoring Self-Protection Genes in Lysobacter enzymogenes OH11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yield Improvement of the Anti-MRSA Antibiotics WAP-8294A by CRISPR/dCas9 Combined with Refactoring Self-Protection Genes in Lysobacter enzymogenes OH11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A novel and high-efficient method for the preparation of heat-stable antifungal factor from Lysobacter enzymogenes by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new anti-MRSA antibiotic complex, WAP-8294A. I. Taxonomy, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Lysobactin: A Technical Guide to its Action Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin, a cyclic depsipeptide antibiotic produced by Lysobacter species, has demonstrated potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its efficacy, often reported to be two- to four-fold greater than that of vancomycin (B549263), has positioned it as a promising candidate for further antibiotic development.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.

The Primary Target: Hijacking Cell Wall Precursors

The primary mechanism of action of this compound is the inhibition of peptidoglycan (PG) biosynthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall.[4][5] Unlike many antibiotics that target enzymes directly, this compound acts as a "substrate binder," sequestering key precursors in the PG and wall teichoic acid (WTA) biosynthetic pathways.[4][5]

Extensive research has identified Lipid II as the principal cellular target of this compound.[4][5] Lipid II is a vital lipid-linked precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cell membrane to the site of cell wall assembly. This compound has also been shown to form 1:1 complexes with other related precursors, including Lipid I and Lipid IIA-WTA , the latter being an intermediate in the WTA biosynthesis pathway.[4][5] However, the bactericidal effect of this compound is attributed almost exclusively to its binding of Lipid II.[4][5]

This interaction is stoichiometric, with one molecule of this compound binding to one molecule of the lipid precursor.[4] By sequestering Lipid II, this compound effectively prevents its utilization by the enzymes responsible for the subsequent steps of cell wall synthesis, namely the transglycosylases and transpeptidases. This leads to a complete shutdown of peptidoglycan polymerization and cross-linking.

Signaling Pathways and Cellular Effects

The binding of this compound to Lipid II initiates a cascade of events that ultimately leads to bacterial cell death. The inhibition of peptidoglycan synthesis results in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis.

Signaling Pathway: Inhibition of Peptidoglycan and Wall Teichoic Acid Synthesis

Caption: this compound binds to Lipid I, Lipid II, and Lipid IIA-WTA, with Lipid II being the primary target, thus inhibiting both peptidoglycan and wall teichoic acid synthesis.

Microscopic studies have revealed that treatment with this compound leads to significant morphological changes in Gram-positive bacteria, including the formation of septal defects and catastrophic cell envelope damage.[4][5]

Quantitative Data

The potency of this compound is reflected in its low minimum inhibitory concentrations (MICs) against a variety of Gram-positive pathogens.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.2 | |

| Staphylococcus aureus | (MRSA) | 0.39 - 0.78 | [1] |

| Streptococcus pneumoniae | - | - | [5] |

| Enterococcus faecalis | - | - | - |

| Enterococcus faecium | (VRE) | 0.39 - 0.78 | [1] |

| Bacillus subtilis | ATCC 43223 | - | [6] |

Note: Data for some strains were not available in the searched literature.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and microscopic techniques.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is employed to determine the MIC of this compound against various bacterial strains.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Enzyme Inhibition Assays

To confirm that this compound inhibits peptidoglycan and WTA biosynthesis by sequestering lipid precursors, enzyme inhibition assays are performed. These assays monitor the activity of key enzymes in the presence and absence of the antibiotic.

General Protocol for Enzyme Inhibition Assay:

-

Enzyme and Substrate Preparation: The enzymes MurG, SgtB (a transglycosylase), and TagB are purified. Their respective lipid substrates (Lipid I for MurG, Lipid II for SgtB, and Lipid IIA-WTA for TagB) are synthesized or purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, the lipid substrate, and a detergent to maintain the solubility of the lipid components.

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or a co-substrate. The formation of the product is monitored over time, often using radiolabeled substrates and quantifying the product via chromatography and scintillation counting.

-

Inhibition Study: The assay is repeated in the presence of varying concentrations of this compound. The reaction rate is plotted against the substrate concentration. In the case of a substrate-binding inhibitor like this compound, product formation is only observed once the substrate concentration exceeds the inhibitor concentration.

Lipid II Extraction Protocol

The availability of purified Lipid II is crucial for in vitro assays. A common method for its extraction from bacterial cultures is outlined below.

Experimental Workflow: Lipid II Extraction from S. aureus

Caption: A simplified workflow for the extraction of Lipid II from Staphylococcus aureus.

Resistance Mechanisms

A key advantage of antibiotics that target lipid precursors is the low frequency of resistance development. The target, Lipid II, is an essential molecule, and mutations that would alter its structure to prevent antibiotic binding are likely to be lethal to the bacterium. To date, significant resistance to this compound has not been reported in clinical settings.

Structure-Activity Relationship

The complex structure of this compound, a cyclic depsipeptide, is crucial for its activity. Studies involving synthetic analogs have begun to shed light on the structure-activity relationship (SAR). For example, modifications to the macrocycle can impact the binding affinity for Lipid II and, consequently, the antimicrobial potency. Further research in this area is vital for the development of second-generation this compound derivatives with improved pharmacological properties.

Conclusion

This compound exerts its potent bactericidal activity against Gram-positive bacteria by binding to and sequestering essential lipid-linked precursors of cell wall biosynthesis, with Lipid II being its primary target. This mode of action, which differs from that of many clinically used antibiotics, leads to the inhibition of peptidoglycan and wall teichoic acid synthesis, ultimately causing cell lysis. The low propensity for resistance development makes this compound a highly attractive candidate for further investigation and development in the ongoing battle against antibiotic-resistant pathogens.

References

- 1. Total synthesis of this compound : a natural product antibiotic active against methicillin and vancomycin resistant bacteria [escholarship.org]

- 2. This compound, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-Depth Technical Guide to Lysobactin's Inhibition of Peptidoglycan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysobactin, a cyclic depsipeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting Lipid Intermediates

This compound exerts its antibacterial effect by binding to essential lipid-anchored precursors involved in the peptidoglycan biosynthesis pathway.[1][2][3][4] Specifically, it forms a 1:1 stoichiometric complex with Lipid I and Lipid II, as well as Lipid IIA, a precursor in the wall teichoic acid (WTA) biosynthesis pathway.[1][4] The binding to these precursors effectively sequesters them, preventing their utilization by downstream enzymes and thereby halting the construction of the peptidoglycan layer.[1][4]

While this compound can bind to multiple precursors, its cellular killing mechanism is primarily attributed to its interaction with Lipid II.[1][2][3] This targeted binding leads to the inhibition of the transglycosylation step of peptidoglycan synthesis, where new disaccharide-pentapeptide units are added to the growing glycan chain.[1] The disruption of this fundamental process results in significant structural defects in the bacterial cell wall, particularly at the septum during cell division, leading to catastrophic cell envelope damage and lysis.[1][2][3]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data demonstrating this compound's potent antibacterial activity and its targeted inhibition of peptidoglycan synthesis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.39 - 0.78 | [5] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.39 - 0.78 | [5] |

| Bacillus subtilis | Wild-Type | 0.06 | [5] |

Table 2: Inhibitory Concentrations (IC50) of this compound against Peptidoglycan Synthesis

| Assay Description | Bacterial Species | IC50 (µg/mL) | Reference(s) |

| Inhibition of nascent peptidoglycan formation | Staphylococcus aureus | 0.8 | [5] |

| Inhibition of lipid intermediate formation | Staphylococcus aureus | 2.2 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound. These protocols are synthesized from established methods in the field, as specific detailed protocols for this compound were not fully available in the provided search results.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. faecalis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From an overnight culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of this compound:

-

Prepare a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of intact bacterial cells to assess the overall inhibitory effect of a compound on the biosynthesis pathway.

Materials:

-

Bacterial culture (S. aureus) in logarithmic growth phase

-

This compound at various concentrations

-

[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

-

Growth medium (e.g., Tryptic Soy Broth)

-

Trichloroacetic acid (TCA), 5% (w/v), ice-cold

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Preparation:

-

Grow S. aureus to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed growth medium.

-

-

Inhibition Assay:

-

Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C.

-

A control with no antibiotic is included.

-

-

Radiolabeling:

-

Add [¹⁴C]-GlcNAc to each aliquot to a final concentration of approximately 0.1 µCi/mL.

-

Incubate the mixtures at 37°C with shaking for a defined period (e.g., 30-60 minutes) to allow for incorporation into the peptidoglycan.

-

-

Stopping the Reaction and Precipitation:

-

Stop the incorporation by adding an equal volume of ice-cold 5% TCA.

-

Incubate on ice for at least 30 minutes to precipitate macromolecules, including peptidoglycan.

-

-

Quantification:

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash the filters extensively with cold 5% TCA to remove unincorporated [¹⁴C]-GlcNAc.

-

Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of [¹⁴C]-GlcNAc incorporation.

-

In Vitro Transglycosylase Inhibition Assay

This assay directly measures the inhibition of the transglycosylation step by monitoring the polymerization of Lipid II into peptidoglycan chains.

Materials:

-

Purified transglycosylase enzyme (e.g., a Penicillin-Binding Protein with transglycosylase activity)

-

Purified Lipid II substrate

-

This compound at various concentrations

-

Reaction buffer (specific composition depends on the enzyme, but typically includes a buffer like Tris-HCl, and divalent cations like Mg²⁺)

-

Method for product detection (e.g., thin-layer chromatography (TLC) with radiolabeled Lipid II, or a fluorescence-based assay)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, purified transglycosylase enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture for a short period at the optimal temperature for the enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the Lipid II substrate.

-

-

Incubation:

-

Incubate the reaction mixture for a defined period to allow for the polymerization of Lipid II.

-

-

Termination and Product Analysis:

-

Terminate the reaction (e.g., by boiling or adding a quenching agent).

-

Analyze the reaction products. If using radiolabeled Lipid II, the products can be separated by TLC and visualized by autoradiography. The amount of polymerized peptidoglycan (which remains at the origin) versus unreacted Lipid II can be quantified.

-

-

Data Analysis:

-

Determine the extent of inhibition for each this compound concentration and calculate the IC₅₀ value.

-

Visualization of Septal Defects by Electron Microscopy

This protocol provides a general framework for preparing bacterial samples for transmission electron microscopy (TEM) to observe ultrastructural changes, such as septal defects, induced by antibiotics.

Materials:

-

Bacterial culture (S. aureus) in logarithmic growth phase

-

This compound (at a concentration known to cause cell damage, e.g., 2-4x MIC)

-

Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer like cacodylate or phosphate (B84403) buffer)

-

Secondary fixative (e.g., 1% osmium tetroxide in the same buffer)

-

Dehydration series (ethanol or acetone)

-

Embedding resin (e.g., Epon or Spurr's resin)

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining

-

Transmission Electron Microscope

Procedure:

-

Sample Treatment:

-

Treat a mid-log phase culture of S. aureus with this compound for a predetermined time to induce septal defects. A time-course experiment may be necessary to identify the optimal treatment duration.

-

Include an untreated control culture.

-

-

Fixation:

-

Harvest the cells by centrifugation and gently resuspend the pellet in the primary fixative.

-

Incubate for several hours at 4°C.

-

Wash the cells with buffer to remove the primary fixative.

-

Post-fix the cells with the secondary fixative for 1-2 hours at room temperature.

-

-

Dehydration and Embedding:

-

Wash the cells with buffer and then dehydrate them through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).

-

Infiltrate the dehydrated samples with the embedding resin through a series of increasing resin concentrations in the dehydrating solvent.

-

Embed the samples in pure resin and polymerize at the appropriate temperature (e.g., 60°C).

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

-

Mount the sections on TEM grids.

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging:

-

Examine the sections using a transmission electron microscope, focusing on the septal region of dividing cells to identify any abnormalities in the cell wall structure.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the peptidoglycan biosynthesis pathway, this compound's point of inhibition, and a general experimental workflow for its characterization.

Caption: this compound inhibits peptidoglycan biosynthesis by binding to Lipid I and primarily Lipid II.

Caption: A logical workflow for characterizing a peptidoglycan biosynthesis inhibitor like this compound.

Conclusion and Future Directions

This compound's mechanism of targeting Lipid II, a highly conserved and essential molecule in bacterial cell wall synthesis, makes it a promising candidate for combating antibiotic-resistant infections. Its ability to circumvent existing resistance mechanisms that affect other classes of antibiotics, such as beta-lactams and glycopeptides, highlights its potential clinical value.

Future research should focus on several key areas. A detailed structural characterization of the this compound-Lipid II complex would provide invaluable insights for the rational design of more potent and selective analogs. Further investigation into potential resistance mechanisms, although not yet observed, is crucial for proactive drug development. Additionally, optimizing the pharmacokinetic and pharmacodynamic properties of this compound through medicinal chemistry efforts will be essential for its translation into a clinically viable therapeutic agent. This in-depth understanding of its core mechanism provides a solid foundation for these future endeavors.

References

- 1. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light and Scanning-Beam Electron Microscopy of Wall-Defective Staphylococcus aureus Induced by Lysostaphin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Far-Red Fluorescent Probe to Visualize Gram-Positive Bacteria in Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Solid-Phase Synthesis of this compound (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

Lysobactin: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent Lysobactin, with a specific focus on its activity against clinically relevant bacterial isolates. This compound is a cyclic depsipeptide antibiotic produced by the soil bacterium Lysobacter sp., first identified in 1988.[1][2] It has garnered significant interest due to its potent bactericidal activity against a range of Gram-positive pathogens, including strains that have developed resistance to frontline antibiotics.

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound exerts its potent bactericidal effect by targeting a fundamental process in bacterial survival: cell wall biosynthesis. Unlike beta-lactam antibiotics or glycopeptides such as vancomycin (B549263), this compound acts by binding to and sequestering Lipid II, a crucial precursor molecule in the peptidoglycan (PG) synthesis pathway.

The mechanism proceeds as follows:

-

Binding to Lipid II: this compound specifically recognizes and forms a stable 1:1 complex with Lipid II. This binding event occurs at the reducing end of the lipid-linked precursor.

-

Inhibition of Transglycosylation: By sequestering Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs) or transglycosylase enzymes. This effectively halts the polymerization of the glycan strands, a critical step in the formation of the peptidoglycan layer.

-

Cell Envelope Damage: The exclusive binding to Lipid II leads to delocalization of cell wall synthesis, causing septal defects and ultimately resulting in catastrophic damage to the cell envelope and rapid cell death.

Notably, this compound's binding site on Lipid II is distinct from that of vancomycin, which targets the D-Ala-D-Ala terminus of the peptide side chain. This novel mechanism of action allows this compound to bypass common resistance pathways that affect other cell wall-active agents.

Antibacterial Spectrum of Activity

This compound demonstrates a targeted and potent spectrum of activity, primarily against Gram-positive bacteria, including both aerobic and anaerobic species. Its efficacy against multidrug-resistant strains is of particular clinical interest.

Quantitative In Vitro Susceptibility Data

While comprehensive MIC₅₀/MIC₉₀ data from large-scale surveillance studies against recent clinical isolates are not widely available in the public literature, key studies have established this compound's potent activity against critical resistant pathogens. The available quantitative data is summarized below.

| Organism | No. of Isolates | MIC Range (µg/mL) | Source |

| Methicillin-Resistant S. aureus (MRSA) | Not Specified | 0.39 - 0.78 | [3] |

| Vancomycin-Resistant Enterococci (VRE) | Not Specified | 0.39 - 0.78 | [3] |

Note: The MIC values against VRE were reported to be more than 50-fold lower than those of vancomycin itself against the same isolates.[3]

Qualitative Antibacterial Spectrum

Early investigations into this compound's biological properties outlined its broad efficacy against a variety of Gram-positive genera. It is reported to be 2- to 4-fold more active than vancomycin against many of these organisms.[1]

| Bacterial Group | Activity | Source |

| Staphylococcus spp. | Highly Active | [1] |

| Streptococcus spp. | Highly Active | [1] |

| Enterococcus spp. | Highly Active | [3] |

| Corynebacterium spp. | Active | [1] |

| Clostridium spp. | Active | [1] |

| Other Gram-Positive Anaerobes | Active | [1] |

| Gram-Negative Bacteria | Poor to No Activity | [1] |

Experimental Protocols

The determination of this compound's antibacterial activity is primarily achieved through standard antimicrobial susceptibility testing methods. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of this compound against a bacterial isolate according to general clinical laboratory standards.

1. Preparation of Materials:

-

Bacterial Isolate: Culture the clinical isolate on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) to obtain isolated colonies after 18-24 hours of incubation.

-

Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

-

Microtiter Plate: Use sterile 96-well, U-bottom microtiter plates.

2. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of this compound:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate row.

-

Prepare a 2X working solution of the highest desired this compound concentration in CAMHB. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Add 50 µL of sterile broth (without bacteria) to well 12.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

- 1. This compound, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of this compound : a natural product antibiotic active against methicillin and vancomycin resistant bacteria [escholarship.org]

Lysobactin: A Potent Weapon Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), pose a significant threat to global public health. The diminishing efficacy of conventional antibiotics necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Lysobactin, a cyclic depsipeptide antibiotic, has demonstrated remarkable potency against a broad spectrum of Gram-positive bacteria, including challenging pathogens like MRSA. This technical guide provides an in-depth overview of this compound's activity against MRSA, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its antimicrobial properties.

Mechanism of Action: Targeting Cell Wall Synthesis

This compound exerts its potent bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall, a crucial structure for bacterial survival.[1][2][3] Unlike many antibiotics that target enzymes involved in this process, this compound directly binds to Lipid II, a pivotal precursor molecule in the peptidoglycan (PG) synthesis pathway.[1][2][3] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis.

The following diagram illustrates the simplified pathway of peptidoglycan synthesis and the inhibitory action of this compound.

In Vitro Activity Against MRSA

This compound exhibits potent in vitro activity against a wide range of MRSA strains. Its efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data

| Parameter | Value (µg/mL) | Reference Strain(s) |

| MIC Range | 0.39 - 0.78 | Various MRSA and VRE strains |

| MIC | 0.2 | Staphylococcus aureus |

Note: Data on MBC values for this compound against specific MRSA strains is limited in the reviewed literature. It is generally understood that for bactericidal agents, the MBC is typically close to the MIC value.

This compound has been reported to be 2 to 4-fold more active than vancomycin (B549263) against aerobic and anaerobic Gram-positive bacteria.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Steps:

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A suspension of the MRSA test strain is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium but no bacteria) are also included.

-

Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA strain.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Detailed Steps:

-

Subculturing from MIC wells: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.

-

Plating: The aliquots are spread onto antibiotic-free agar plates (e.g., Tryptic Soy Agar).

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.

Detailed Steps:

-

Inoculum Preparation: A standardized suspension of the MRSA strain is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to this compound: The bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

-

Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

-

Viable Cell Counting: The aliquots are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

In Vivo Efficacy in MRSA Infection Models

This compound has demonstrated efficacy in preclinical animal models of MRSA infection. When administered parenterally, this compound was effective in treating systemic staphylococcal infections in mice.[4] Additionally, topical application of this compound proved curative in a staphylococcal wound infection model in mice.[4]

While specific quantitative data on bacterial load reduction and survival rates in MRSA-infected mice treated with this compound are not extensively detailed in the available literature, the qualitative results from these studies are promising and support its potential as a therapeutic agent for MRSA infections.

Resistance Development

A key advantage of this compound's mechanism of action is the low propensity for resistance development. By targeting a fundamental and highly conserved precursor molecule (Lipid II) rather than a bacterial enzyme, the development of resistance would likely require significant and potentially detrimental alterations to the bacterial cell wall synthesis machinery.

Conclusion

This compound represents a promising antibiotic candidate for the treatment of infections caused by MRSA. Its novel mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy highlight its potential to address the urgent need for new therapies against multidrug-resistant pathogens. Further research, particularly focused on generating comprehensive in vivo efficacy data and exploring potential combination therapies, is warranted to fully elucidate the clinical potential of this remarkable natural product.

References

- 1. Comparison of Four Methods for Determining Lysostaphin Susceptibility of Various Strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Blueprint: An In-depth Technical Guide to the Lysobactin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin, a potent cyclic depsipeptide antibiotic, has garnered significant attention for its activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structure and mechanism of action make it a promising candidate for novel antibiotic development. This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster, detailing its genetic organization, the enzymatic machinery it encodes, and the biochemical pathway leading to the synthesis of this complex natural product.

The this compound Biosynthetic Gene Cluster: A Non-Ribosomal Approach

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Lysobacter sp. ATCC 53042.[2][3] This cluster primarily features two large genes, lybA and lybB, which encode for multi-modular non-ribosomal peptide synthetases (NRPSs).[2] These enzymatic assembly lines are responsible for the sequential condensation of the constituent amino acid precursors.

Genetic Organization

The this compound biosynthetic gene cluster is characterized by a linear organization that directly corresponds to the sequence of amino acids in the final this compound molecule.[2] This colinearity is a hallmark of many NRPS systems.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Encoded Protein | Putative Function |

| lybA | Non-ribosomal peptide synthetase LybA | Responsible for the incorporation of the initial amino acid precursors of the this compound backbone. |

| lybB | Non-ribosomal peptide synthetase LybB | Continues the elongation of the peptide chain and contains the termination module for cyclization and release. |

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of this compound follows a canonical NRPS thiotemplate mechanism, involving the sequential action of distinct enzymatic domains within the LybA and LybB megasynthases.

Domain Functions in this compound Assembly:

-

Adenylation (A) Domain: This domain is responsible for the selection and activation of the specific amino acid substrate by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the T-domain, tethering it to the NRPS assembly line.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the growing peptide chain attached to the T-domain of the preceding module and the amino acid tethered to the T-domain of the current module.

-

Thioesterase (TE) Domain: The termination of this compound synthesis is particularly interesting, involving a tandem thioesterase architecture at the C-terminus of LybB.[2] Biochemical characterization has revealed that the penultimate thioesterase domain is solely responsible for the cyclization and release of the final this compound molecule.[2]

Quantitative Data on this compound Biosynthesis

Currently, there is a limited amount of publicly available quantitative data regarding the enzyme kinetics of the LybA and LybB synthetases, precursor concentrations within the producing organism, and specific production yields under various fermentation conditions. Further research is required to fully characterize these parameters, which are crucial for optimizing this compound production for potential therapeutic applications.

Key Experimental Protocols

The study of the this compound biosynthetic gene cluster has employed a range of molecular biology and biochemical techniques. While detailed, step-by-step protocols specific to this compound are not extensively published, the following sections outline the general methodologies that have been and can be applied.

Identification and Characterization of the Gene Cluster

Workflow:

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from Lysobacter sp. ATCC 53042 using standard bacterial DNA extraction protocols.

-

Genome Sequencing: The isolated genomic DNA is subjected to whole-genome sequencing using next-generation sequencing technologies.

-

Genome Assembly and Annotation: The sequencing reads are assembled into a draft or complete genome sequence. Gene prediction and annotation are then performed to identify open reading frames (ORFs) and their putative functions.

-

Bioinformatic Analysis: The annotated genome is mined for secondary metabolite biosynthetic gene clusters using specialized software such as antiSMASH. Putative NRPS genes are identified based on the presence of characteristic A, T, and C domain signatures.

-

Homology-Based Identification: The predicted amino acid sequences of the NRPS modules are compared to known NRPSs in public databases using tools like BLAST to infer the identity of the synthesized peptide, leading to the identification of the this compound gene cluster.

Heterologous Expression of the this compound Gene Cluster

Workflow:

Methodology:

-

Cloning of the Gene Cluster: The large this compound gene cluster is cloned from the genomic DNA of Lysobacter sp. ATCC 53042. Techniques such as Transformation-Associated Recombination (TAR) cloning in yeast are suitable for capturing large DNA fragments.

-

Vector Construction: The cloned gene cluster is ligated into an appropriate expression vector compatible with the chosen heterologous host (e.g., Streptomyces or E. coli).

-

Host Transformation: The expression vector is introduced into the heterologous host cells.

-

Expression and Fermentation: The transformed host is cultured under conditions that induce the expression of the this compound genes.

-

Metabolite Analysis: The culture broth and cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of this compound.

Gene Knockout Studies

Workflow:

Methodology:

-

Construction of the Knockout Cassette: A DNA construct is created containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (lybA or lybB).

-

Transformation: The knockout cassette is introduced into Lysobacter sp. ATCC 53042.

-

Homologous Recombination and Selection: The cellular machinery mediates homologous recombination, replacing the target gene with the resistance cassette. Mutants are selected on media containing the corresponding antibiotic.

-

Verification: The correct gene replacement is confirmed by PCR and DNA sequencing.

-

Phenotypic Analysis: The mutant strain is cultured, and the culture extracts are analyzed by LC-MS to confirm the abolishment of this compound production.

Signaling Pathways and Regulation

The regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster are not yet fully elucidated. The identification of regulatory genes within or near the cluster, such as those encoding transcription factors, would be the first step in unraveling the signaling pathways that control this compound production. Further research, including transcriptomic analyses and targeted gene knockouts of putative regulatory elements, is needed to understand how environmental cues and cellular signals influence the biosynthesis of this important antibiotic.

Conclusion

The this compound biosynthetic gene cluster from Lysobacter sp. ATCC 53042 provides a fascinating example of NRPS-mediated natural product biosynthesis. The linear organization of the lybA and lybB genes and the unusual tandem thioesterase domain for product release highlight the elegance and complexity of microbial secondary metabolism. While significant progress has been made in identifying and characterizing this gene cluster, further studies are required to obtain detailed quantitative data on the biosynthetic process and to fully understand its regulation. Such knowledge will be invaluable for the rational design of strategies to improve this compound yields and to engineer the biosynthesis of novel, potent analogs for therapeutic use.

References

- 1. This compound, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of the this compound biosynthetic gene cluster reveals mechanistic insights into an unusual termination module architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

The Novelty of Lysobactin: An In-depth Technical Guide to a Promising Depsipeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. Lysobactin, a cyclic depsipeptide antibiotic produced by Lysobacter species, has emerged as a promising candidate with potent activity against a spectrum of multidrug-resistant Gram-positive pathogens. This technical guide delves into the core aspects of this compound's novelty, detailing its mechanism of action, antimicrobial spectrum, and the experimental methodologies used to elucidate these properties. Through a comprehensive review of existing literature, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a next-generation therapeutic agent.

Introduction

This compound, also known as katanosin B, is a naturally occurring cyclic depsipeptide that has demonstrated significant bactericidal activity, particularly against problematic Gram-positive bacteria.[1][2][3] Its unique structure, which includes several non-proteinogenic amino acids, contributes to its distinct mechanism of action, setting it apart from many clinically available antibiotics.[4] This guide will explore the multifaceted novelty of this compound, from its molecular target to its potential therapeutic applications.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration

The primary antibacterial activity of this compound stems from its ability to inhibit the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] Unlike beta-lactam antibiotics that target penicillin-binding proteins (PBPs), this compound acts by binding to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[4][5]

This compound forms a stable 1:1 complex with Lipid II, effectively sequestering it and preventing its utilization by key enzymes responsible for cell wall construction, namely peptidoglycan glycosyltransferases (like SgtB) and transpeptidases.[4] This sequestration also indirectly inhibits the enzymes MurG (which synthesizes Lipid II from Lipid I) and TagB (involved in wall teichoic acid biosynthesis) by binding their lipid-linked substrates.[4] The ultimate consequence of this action is the disruption of cell wall integrity, leading to cell lysis and bacterial death.

dot

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent bactericidal activity primarily against Gram-positive bacteria, including strains that have developed resistance to other classes of antibiotics.

In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following table summarizes the MIC values of this compound against a range of clinically relevant Gram-positive pathogens.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.39 - 0.78 | [4] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.39 - 0.78 | [4] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.39 - 0.78 | [4] |

| Bacillus subtilis | Wild-Type | 0.06 | [4] |

| Streptococcus pneumoniae | - | Potent activity reported | [2] |

| Corynebacterium species | - | 2-4 fold more active than vancomycin | [1] |

| Clostridium species | - | 2-4 fold more active than vancomycin | [1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In mouse models of systemic infections, this compound was effective against both Staphylococcus aureus and Streptococcus pneumoniae.[1][2] These findings underscore the therapeutic potential of this compound in treating severe bacterial infections.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

dot

Caption: Broth microdilution workflow.

Lipid II Binding Assay (Conceptual Protocol)

This assay confirms the direct interaction between this compound and Lipid II.

Principle: This protocol is based on the extraction of Lipid II from bacterial cells and its subsequent use in an in vitro binding assay, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to measure the binding affinity of this compound.

Procedure Outline:

-

Lipid II Extraction:

-

Culture a suitable bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.

-

Induce the accumulation of Lipid II by treating the cells with an antibiotic that inhibits a downstream step in peptidoglycan synthesis (e.g., vancomycin).

-

Harvest the cells and perform a two-phase lipid extraction using a chloroform/methanol/water system.

-

Purify Lipid II from the lipid extract using silica (B1680970) gel chromatography.

-

-

Binding Analysis (ITC):

-

Prepare a solution of purified Lipid II in a suitable buffer containing detergent micelles to solubilize the lipid.

-

Load the Lipid II solution into the sample cell of an ITC instrument.

-

Titrate a concentrated solution of this compound into the sample cell.

-

Measure the heat changes associated with the binding events to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Whole-Cell Peptidoglycan Biosynthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into the peptidoglycan of permeabilized bacterial cells.

Materials:

-

Osmotically stabilized bacterial cells (e.g., E. coli or S. aureus)

-

[¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

This compound

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, osmotically stabilized bacterial cells, and [¹⁴C]-UDP-GlcNAc.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the peptidoglycan.

-

Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled peptidoglycan.

-

Wash the filters to remove unincorporated [¹⁴C]-UDP-GlcNAc.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

A reduction in radioactivity in the presence of this compound compared to the untreated control indicates inhibition of peptidoglycan synthesis.

Enzyme Inhibition Assays (MurG, SgtB, TagB) (Conceptual Protocol)

These assays determine the effect of this compound on the activity of key enzymes in the cell wall synthesis pathway.

Principle: The activity of purified enzymes (MurG, SgtB, or TagB) is measured in the presence and absence of this compound. Since this compound binds to the lipid substrates of these enzymes, the assay will demonstrate substrate-dependent inhibition.

Procedure Outline:

-

Enzyme and Substrate Preparation:

-

Purify the target enzymes (MurG, SgtB, or TagB).

-

Synthesize or purify the respective lipid substrates (Lipid I for MurG, Lipid II for SgtB, and Lipid IIA-WTA for TagB).

-

-

Inhibition Assay:

-

Set up reaction mixtures containing the enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction and measure product formation over time using an appropriate method (e.g., chromatography, colorimetric assay).

-

The inhibition of enzyme activity in the presence of this compound, which can be overcome by increasing substrate concentration, is indicative of a substrate-binding mechanism.

-

Resistance Mechanisms

A key aspect of this compound's novelty is the low propensity for resistance development. Its mechanism of targeting a highly conserved and essential precursor molecule, Lipid II, rather than a protein that can be easily mutated, presents a significant hurdle for bacteria to overcome. To date, clinically significant resistance to this compound has not been reported.

Conclusion

This compound stands out as a depsipeptide antibiotic with a compelling and novel mechanism of action. Its potent activity against multidrug-resistant Gram-positive pathogens, coupled with a low potential for resistance development, positions it as a highly promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other antibiotics with similar modes of action. Continued exploration of this unique antibiotic is crucial in the ongoing battle against antimicrobial resistance.

References

- 1. This compound, a novel antibacterial agent produced by Lysobacter sp. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Efficacy of Lysobactin in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vivo efficacy of Lysobactin, a cyclic depsipeptide antibiotic, in various mouse models of bacterial infection. The data and protocols summarized herein are compiled from publicly available scientific literature and patent filings, offering a centralized resource for researchers in the field of antibiotic drug development.

This compound has demonstrated significant antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its in vivo efficacy has been reported in systemic, topical, and intramammary infection models in mice, highlighting its potential as a therapeutic agent.[1][3]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the in vivo efficacy of this compound in mouse models.

Table 1: Efficacy of this compound in a Mouse Mastitis Model with Staphylococcus aureus

| Treatment Group | Dose (mg/gland) | Mean Bacterial Load (log10 CFU/gland) |

| Vehicle Control | - | ≥ 7.0 |

| This compound | 100 | < 2.0 |

| This compound | 200 | < 2.0 |

| This compound | 400 | < 2.0 |

Data extracted from patent literature, indicating that at all tested doses, this compound reduced the bacterial count to below the limit of detection (100 CFU/g).[3]

Table 2: Efficacy of this compound in a Mouse Mastitis Model with Streptococcus uberis

| Treatment Group | Dose (mg/gland) | Mean Bacterial Load (log10 CFU/gland) |

| Vehicle Control | - | ≥ 7.0 |

| This compound | 100 | < 2.0 |

| This compound | 200 | < 2.0 |

| This compound | 400 | < 2.0 |

| This compound | 800 | < 2.0 |

Data from patent literature, showing that with one exception in the highest dose group, all this compound-treated glands had bacterial counts below the limit of detection (100 CFU/g).[3]

Note: Detailed quantitative data (e.g., ED50 values, specific CFU reductions) for systemic and topical wound infection models from the primary publication by O'Sullivan et al. (1988) were not available in the public domain at the time of this review.[1] The original report indicates efficacy in these models but does not provide specific quantitative endpoints in its abstract.

Experimental Protocols

Mouse Mastitis Infection Model (S. aureus & S. uberis)

This protocol is based on the methodology described in the available patent literature.[3]

-

Animal Model: Lactating CD-1 mice, approximately 12-15 days after parturition, are used.

-

Infection:

-

A culture of Staphylococcus aureus or Streptococcus uberis is prepared.

-

The fourth pair of abdominal mammary glands (L4 and R4) are infected via intramammary inoculation with approximately 100 colony-forming units (CFU) of the bacterial suspension.

-

-

Treatment:

-

Four hours post-infection, a hydrogel formulation of this compound (at concentrations of 100, 200, 400, or 800 mg/gland) or a vehicle control is administered to the infected glands.

-

-

Endpoint Assessment:

-

Eighteen hours after infection, the mice are euthanized.

-

The mammary glands are harvested, homogenized, and the bacterial load (CFU/gland) is determined by plating serial dilutions of the homogenates.

-

Systemic and Topical Infection Models (General Description)

While detailed protocols from the original 1988 publication by O'Sullivan et al. are not fully available, the abstracts suggest the following general experimental designs.[1]

-

Systemic Infection Model:

-

Mice were likely infected intraperitoneally or intravenously with a lethal dose of Staphylococcus aureus or Streptococcus pneumoniae.

-

This compound was administered parenterally (e.g., intravenously or subcutaneously) at various doses.

-

The primary endpoint was likely the effective dose 50 (ED50), the dose required to protect 50% of the infected animals from death.

-

-

Topical Wound Infection Model:

-

A full-thickness skin wound was likely created on the backs of mice.

-

The wound was then inoculated with a specific concentration of Staphylococcus aureus.

-

A topical formulation of this compound was applied to the wound.

-

Efficacy was likely assessed by determining the reduction in bacterial load (CFU) in the wound tissue after a specific treatment period compared to a control group.

-

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for the mouse mastitis model and the molecular mechanism of action of this compound.

References

An In-depth Technical Guide on Lysobactin's Mode of Action on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysobactin, a cyclic depsipeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action involves the disruption of bacterial cell wall synthesis through a high-affinity interaction with Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and leading to catastrophic cell envelope damage and bacterial lysis. This technical guide provides a comprehensive overview of this compound's mode of action, with a focus on its effects on the bacterial cell membrane, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This compound, a naturally occurring cyclic depsipeptide produced by Lysobacter species, has emerged as a promising candidate for the development of new antibacterial therapies.[1][2] Early studies revealed that this compound is 2- to 4-fold more active than vancomycin (B549263) against a variety of aerobic and anaerobic Gram-positive bacteria.[2] Its unique mode of action, targeting a fundamental process in bacterial cell wall formation, makes it a compelling subject for further investigation and drug development.[3] This guide delves into the molecular intricacies of this compound's interaction with the bacterial cell membrane, providing the technical details necessary for researchers and drug development professionals to advance our understanding and application of this potent antibiotic.

Mechanism of Action: Targeting Lipid II

The central tenet of this compound's antibacterial activity is its specific binding to Lipid II, a lipid-linked precursor molecule essential for peptidoglycan synthesis.[3] this compound forms a stable 1:1 complex with Lipid II, effectively halting the cell wall production line.[3] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan assembly. The disruption of this vital process leads to a weakened cell wall, septal defects, and ultimately, cell death.[3]

The Lipid II Cycle and this compound's Point of Intervention

The Lipid II cycle is a fundamental process in bacterial cell wall biosynthesis. It begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid-pentapeptide, which is then transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane, forming Lipid I. Subsequently, N-acetylglucosamine (NAG) is added to Lipid I to generate Lipid II. Lipid II is then flipped across the membrane to the outer leaflet, where it serves as the substrate for peptidoglycan polymerizing enzymes. This compound intercepts this cycle by binding to Lipid II on the outer leaflet of the membrane, preventing its incorporation into the growing peptidoglycan chain.

Quantitative Data on this compound's Activity

The potency of this compound has been quantified through various in vitro studies, primarily by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates significant activity against a broad spectrum of Gram-positive bacteria. The following table summarizes representative MIC values.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 33862 | 0.250 | [4] |

| Staphylococcus aureus | (MRSA) | 0.39 - 0.78 | [5][6] |

| Enterococcus faecalis | ATCC 29212 | 0.8 | [7][8] |

| Enterococcus faecalis | (VRE) | 0.39 - 0.78 | [5][6] |

| Bacillus subtilis | 168 | 0.05 | [8] |

| Streptococcus pneumoniae | (various) | Not specified | [3] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Binding Affinity

While the 1:1 stoichiometry of the this compound-Lipid II complex is established, quantitative data on the binding affinity (e.g., dissociation constant, Kd) is not extensively reported in the public domain. The potent low MIC values, however, suggest a high-affinity interaction. Further studies employing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are warranted to precisely quantify this critical parameter.

Effects on Membrane Integrity and Potential

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This will create a gradient of this compound concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth (turbidity). This can be done by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Membrane Permeability Assay

This assay uses fluorescent probes like Propidium Iodide (PI) or SYTOX Green to assess membrane integrity. These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

Protocol:

-

Bacterial Suspension: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, wash, and resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.

-

Treatment with this compound: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include an untreated control.

-

Incubation: Incubate the plate at 37°C for a specific time course (e.g., 0, 30, 60, 120 minutes).

-

Dye Addition: Add a membrane-impermeable fluorescent dye such as Propidium Iodide (final concentration ~1-5 µM) or SYTOX Green (final concentration ~0.5-1 µM) to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Propidium Iodide: Ex/Em ~535/617 nm; SYTOX Green: Ex/Em ~485/520 nm).[9]